

Ethyl 4-bromo-3,5-diethoxybenzoate CAS number and supplier information

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Compound of Interest

Compound Name: Ethyl 4-bromo-3,5-diethoxybenzoate

Cat. No.: B171964

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An In-depth Technical Guide to Ethyl 4-bromo-3,5-diethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Ethyl 4-bromo-3,5-diethoxybenzoate**, a valuable building block in organic synthesis, particularly for applications in medicinal chemistry and materials science. This document covers its chemical identity, supplier information, a detailed plausible synthesis protocol, and its potential applications in research and drug development.

Chemical Identity and Properties

Ethyl 4-bromo-3,5-diethoxybenzoate is a substituted aromatic compound with a central benzene ring functionalized with a bromo group, two ethoxy groups, and an ethyl ester. Its unique substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules.

Property	Value
CAS Number	149517-92-0
Molecular Formula	C ₁₃ H ₁₇ BrO ₄
Molecular Weight	317.18 g/mol
IUPAC Name	Ethyl 4-bromo-3,5-diethoxybenzoate
Canonical SMILES	CCOC(=O)C1=CC(=C(C=C1OC)Br)OC
Physical State	Solid (presumed)
Solubility	Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone.

Supplier Information

Ethyl 4-bromo-3,5-diethoxybenzoate is available from several chemical suppliers.

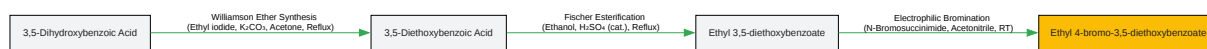
Researchers are advised to request certificates of analysis to ensure the purity and quality of the compound.

Supplier	Location
AK Scientific, Inc.	Union City, CA, USA
BLD Pharm	Shanghai, China
Shaanxi Dideu Medichem Co. Ltd	Shaanxi, China

Synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate

While a specific literature procedure for the synthesis of **Ethyl 4-bromo-3,5-diethoxybenzoate** is not readily available, a plausible multi-step synthesis can be devised based on well-established organic chemistry reactions, starting from the commercially available 3,5-dihydroxybenzoic acid. The proposed pathway involves protection of the hydroxyl groups, esterification, and subsequent bromination.

Proposed Synthesis Workflow



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Caption: Proposed multi-step synthesis of **Ethyl 4-bromo-3,5-diethoxybenzoate**.

Experimental Protocols

Step 1: Synthesis of 3,5-Diethoxybenzoic Acid (Williamson Ether Synthesis)

- To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in acetone, add potassium carbonate (K_2CO_3 , 2.5 equivalents).
- To this suspension, add ethyl iodide (EtI , 2.5 equivalents) dropwise at room temperature.
- Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3,5-diethoxybenzoic acid.

Step 2: Synthesis of Ethyl 3,5-diethoxybenzoate (Fischer Esterification)

- Dissolve 3,5-diethoxybenzoic acid (1 equivalent) in an excess of absolute ethanol.
- Add a catalytic amount of concentrated sulfuric acid (H_2SO_4) to the solution.
- Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
- After completion, cool the mixture and remove the excess ethanol under reduced pressure.

- Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford crude Ethyl 3,5-diethoxybenzoate.
- Purify the product by column chromatography on silica gel if necessary.

Step 3: Synthesis of **Ethyl 4-bromo-3,5-diethoxybenzoate** (Electrophilic Bromination)

- Dissolve Ethyl 3,5-diethoxybenzoate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain pure **Ethyl 4-bromo-3,5-diethoxybenzoate**.

Applications in Research and Drug Development

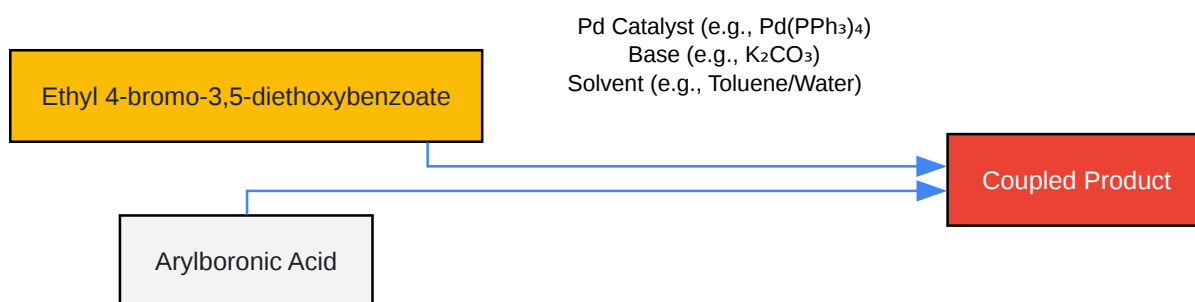
Ethyl 4-bromo-3,5-diethoxybenzoate is a valuable intermediate in the synthesis of more complex molecules due to its multiple functional groups that can be selectively modified.

- **Building Block for Novel Scaffolds:** The bromo substituent provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse aryl, vinyl, or alkynyl groups at the 4-position, enabling the construction of novel molecular scaffolds.
- **Intermediate in Medicinal Chemistry:** The core structure of this compound is related to other substituted benzoates that have been investigated for a range of biological activities. By modifying the ester and introducing different groups via the bromo functionality, libraries of compounds can be synthesized for screening in drug discovery programs.
- **Precursor for Functional Materials:** The aromatic nature and the potential for further functionalization make this compound a candidate for the synthesis of liquid crystals, polymers, and other functional organic materials.

General Experimental Protocol: Suzuki Cross-Coupling

The following is a general protocol for a Suzuki cross-coupling reaction using **Ethyl 4-bromo-3,5-diethoxybenzoate** as the starting material.

Suzuki Coupling Workflow



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Caption: General workflow for a Suzuki cross-coupling reaction.

Materials:

- **Ethyl 4-bromo-3,5-diethoxybenzoate** (1 equivalent)

- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)
- Base (e.g., Potassium carbonate, 2 equivalents)
- Solvent (e.g., a mixture of toluene and water)

Procedure:

- In a round-bottom flask, combine **Ethyl 4-bromo-3,5-diethoxybenzoate**, the arylboronic acid, and the base.
- Add the solvent mixture to the flask.
- Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Add the palladium catalyst to the reaction mixture under an inert atmosphere.
- Heat the reaction to reflux (typically 80-100 °C) and stir for the required time (monitoring by TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Add water and extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired coupled product.
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